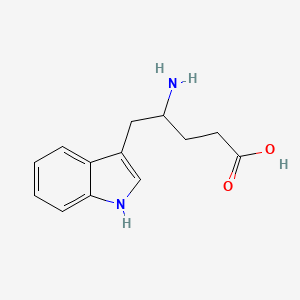

4-amino-5-(1H-indol-3-yl)pentanoic acid

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

4-amino-5-(1H-indol-3-yl)pentanoic acid |

InChI |

InChI=1S/C13H16N2O2/c14-10(5-6-13(16)17)7-9-8-15-12-4-2-1-3-11(9)12/h1-4,8,10,15H,5-7,14H2,(H,16,17) |

InChI Key |

QJKGTQZAVYBRGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CCC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Indole-3-pentanoic Acid Derivatives

One common synthetic strategy involves building the pentanoic acid chain onto the indole nucleus or vice versa. The key challenge is the selective functionalization at the 4- and 5-positions of the pentanoic acid moiety while preserving the indole structure.

Condensation of Indole-3-carboxaldehyde with Amino Acid Derivatives

A significant approach reported in the literature involves condensation reactions between 1H-indole-3-carboxaldehyde and amino acid derivatives or anthranilamide analogs, followed by cyclization or functional group transformations to yield the target compound or its analogs.

For example, a study on indole derivatives synthesis used 1H-indole-3-carboxaldehyde reacting with anthranilamide under acidic conditions (e.g., p-toluenesulfonic acid in refluxing acetonitrile) to form quinazolinone frameworks. Although this reaction targets quinazolinones, it demonstrates the reactivity of the indole-3-carboxaldehyde intermediate, which can be adapted for synthesizing 4-amino-5-(1H-indol-3-yl)pentanoic acid by modifying the nucleophile and reaction conditions.

Optimized conditions using N,N-dimethylacetamide and sodium metabisulfite at elevated temperatures (150 °C) improved yields significantly, suggesting that careful control of solvent and temperature is critical.

Use of Protected Amino Acid Precursors

The compound (R)-Boc-4-amino-5-(1H-indol-3-yl)-pentanoic acid is a protected form often used as an intermediate in peptide synthesis or further functionalization. The Boc (tert-butyloxycarbonyl) group protects the amino functionality during synthesis.

Preparation typically involves coupling protected amino acid derivatives with indole-containing fragments using peptide coupling reagents or enzymatic methods, followed by deprotection to yield the free amino acid. This method ensures stereochemical integrity and functional group compatibility.

Knoevenagel Condensation and Related Reactions

- Although more common for related thiazolidinone derivatives, Knoevenagel condensation techniques involving amino acid derivatives and aldehydes have been adapted for synthesizing indole-containing pentanoic acids. This involves condensation of aldehydes with active methylene compounds under basic or acidic catalysis, followed by reduction or further modification to introduce the amino group at the appropriate position.

Alternative Synthetic Routes from Amino Acid Starting Materials

Starting from L-leucine or other amino acids, side chain modifications can be performed to introduce the indole moiety at the 5-position. This may involve halogenation, nucleophilic substitution, or cross-coupling reactions with indole derivatives, followed by purification steps.

The use of inert organic solvents such as acetonitrile, tetrahydrofuran, or N,N-dimethylformamide is common in these processes to maintain reaction efficiency and product stability.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Characterization

Synthesized compounds, including this compound and derivatives, have been fully characterized by Nuclear Magnetic Resonance (NMR) spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and Infrared (IR) spectroscopy to confirm structural integrity and purity.

Stability studies indicate that protecting groups such as Boc enhance compound stability during synthesis and storage.

Reaction optimization studies highlight the importance of reaction medium and temperature for maximizing yield and minimizing side reactions such as hydrolysis or deformylation.

Summary and Expert Recommendations

The most efficient preparation of this compound involves the condensation of indole-3-carboxaldehyde derivatives with appropriate amino acid precursors under optimized acidic or reductive conditions.

Use of protecting groups like Boc on the amino group is recommended to facilitate selective reactions and improve yield.

Reaction conditions such as solvent choice (e.g., N,N-dimethylacetamide), temperature (around 150 °C), and additives (e.g., sodium metabisulfite) critically influence the purity and yield of the target compound.

Multi-step syntheses starting from natural amino acids (e.g., L-leucine) are feasible but require careful control of side reactions and purification protocols.

Analytical validation using NMR, HRMS, and IR spectroscopy is essential for confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1H-indol-3-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

4-amino-5-(1H-indol-3-yl)pentanoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 4-amino-5-(1H-indol-3-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This compound can also influence cell signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-amino-5-(1H-indol-3-yl)pentanoic acid with analogous compounds, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Structural Insights

- Indole vs. Azaindole : Replacing indole with pyrrolo[2,3-b]pyridine (azaindole) in reduces aromaticity but enhances solubility and receptor specificity .

- Hybridization Effects : The curcumin-melatonin hybrid () retains the indole’s radical-scavenging capacity while incorporating a β-keto acid for mitochondrial targeting .

Physicochemical Properties

- Volatility: Unlike simpler pentanoic acid derivatives (e.g., methyl pentanoate in ), this compound has low volatility due to its polar amino and carboxylic acid groups .

- Solubility: The zwitterionic nature of Glu-Trp enhances aqueous solubility compared to non-peptidic analogs like the thiazolidinone derivative in .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-amino-5-(1H-indol-3-yl)pentanoic acid, and how are protecting groups utilized?

- Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

-

Indole ring formation : Fischer indole synthesis using phenylhydrazine and carbonyl compounds under acidic conditions.

-

Amino and carboxyl protection : Use tert-butoxycarbonyl (BOC) or fluorenylmethoxycarbonyl (FMOC) groups to protect the amino functionality during coupling reactions. Deprotection is achieved via trifluoroacetic acid (TFA) for BOC or piperidine for FMOC .

-

Coupling strategies : Amide bond formation between the indole moiety and pentanoic acid backbone using carbodiimide-based reagents (e.g., EDC/HOBt).

Protecting Group Functionality Protected Deprotection Method BOC Amino TFA (20–50% in DCM) FMOC Amino Piperidine (20% in DMF)

Q. How does the structural similarity to indole-3-acetic acid inform biological activity studies?

- Answer : The indole ring enables π–π interactions and hydrogen bonding with biological targets, similar to plant hormones like indole-3-acetic acid. However, the pentanoic acid chain introduces unique pharmacokinetic properties, such as enhanced solubility and potential receptor selectivity. Researchers should screen for auxin-like activity in plant models and compare effects on cell elongation .

Q. What in vitro assays are suitable for initial anti-inflammatory or anticancer screening?

- Answer :

- Anti-inflammatory : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages using ELISA.

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Apoptosis can be assessed via caspase-3/7 activation assays .

Advanced Research Questions

Q. How can contradictions in reported biological activities across studies be resolved?

- Answer : Contradictions often arise from variations in:

- Compound purity : Validate via HPLC (>95% purity) and NMR.

- Assay conditions : Standardize cell culture media, incubation times, and control compounds (e.g., indole-3-carbinol for comparison).

- Structural analogs : Compare activity of derivatives (e.g., FMOC-protected analogs) to isolate functional group contributions .

Q. What strategies improve enantiomeric purity during synthesis, and how is it validated?

- Answer :

- Chiral catalysts : Use asymmetric hydrogenation or enzymatic resolution for stereocontrol.

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm. Retention times and peak area ratios confirm enantiomeric excess (ee >98%) .

Q. How does the indole moiety enhance target binding, and what computational methods model these interactions?

- Answer : The indole ring engages in:

- π–π stacking : With aromatic residues (e.g., tryptophan) in receptor binding pockets.

- Hydrogen bonding : Via the NH group to carbonyl or hydroxyl moieties on enzymes.

- Modeling : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes to targets like G-protein-coupled receptors (GPCRs) or kinases .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Answer :

- Pharmacokinetics : Rodent models for oral bioavailability and plasma half-life (LC-MS/MS quantification).

- Efficacy : Xenograft mouse models for anticancer activity or carrageenan-induced paw edema for anti-inflammatory effects. Include positive controls (e.g., indomethacin) .

Methodological Recommendations

- Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) to confirm target engagement.

- Enantiomer Validation : Combine chiral HPLC with circular dichroism (CD) spectroscopy for absolute configuration confirmation.

- In Vivo Dosing : Start with 10 mg/kg (oral) and adjust based on plasma concentration-time profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.